molecular formula C18H24N2O2 B6352744 5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% CAS No. 2737205-31-9

5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%

Cat. No. B6352744
CAS RN: 2737205-31-9
M. Wt: 300.4 g/mol
InChI Key: GXOQOMPYRNIKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (hereafter referred to as 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid) is an organic acid that is widely used in a variety of scientific research applications. It is an important building block for the synthesis of several other compounds, and its unique properties make it a versatile and useful tool for chemists and biologists alike.

Scientific Research Applications

5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is a versatile compound that is used in a variety of scientific research applications. It is used in the synthesis of several other compounds, such as 4-isopropyl-2-methyl-5-t-butyl-1H-pyrazole-3-carboxylic acid, which is used in the synthesis of pharmaceuticals. It is also used in the synthesis of a variety of heterocyclic compounds, such as 5-t-butyl-2-methyl-2H-pyrazol-3-one and 5-t-butyl-2-methyl-2H-pyrazol-3-carboxylic acid, which have applications in drug discovery and development. Additionally, 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is used in the synthesis of other compounds, such as 2-methyl-5-t-butyl-2H-pyrazol-3-one, which has applications in the field of materials science.

Mechanism of Action

The mechanism of action of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. Additionally, 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can damage cells and DNA.
Biochemical and Physiological Effects
5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. Additionally, it has been shown to act as an antioxidant, scavenging ROS and RNS that can damage cells and DNA. Furthermore, it has been shown to have anti-microbial and anti-cancer properties, which may be due to its ability to inhibit the production of certain enzymes that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it a cost-effective tool for scientists. Additionally, it is a versatile compound that can be used for a variety of applications, such as drug discovery and development, materials science, and biochemical research. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound in certain experiments.

Future Directions

There are several potential future directions for the use of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid in scientific research. One potential direction is the development of new compounds based on the structure of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid. This could lead to the discovery of new compounds with improved properties, such as increased stability or enhanced efficacy. Additionally, further research into the mechanism of action of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid could lead to a better understanding of its effects on biochemical and physiological processes, which could lead to the development of new therapeutic agents. Finally, further research into the structure-activity relationships of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid could lead to the development of new compounds with improved properties for use in materials science and drug discovery.

Synthesis Methods

5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of 2-amino-4-methyl-5-t-butyl-1H-pyrazole with 4-isopropylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-isopropyl-2-methyl-5-t-butyl-1H-pyrazole-3-carboxylic acid. The second step involves the reaction of the acid with a Grignard reagent, such as t-butylmagnesium chloride, to form the desired 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid.

properties

IUPAC Name

5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)14-8-6-13(7-9-14)11-20-15(17(21)22)10-16(19-20)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQOMPYRNIKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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